Diethyldiphenylsilane

Description

BenchChem offers high-quality Diethyldiphenylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyldiphenylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

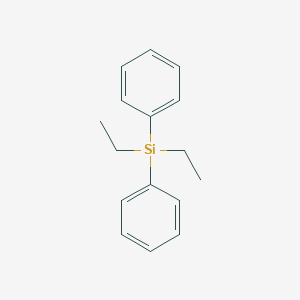

Structure

3D Structure

Properties

CAS No. |

17964-10-2 |

|---|---|

Molecular Formula |

C16H20Si |

Molecular Weight |

240.41 g/mol |

IUPAC Name |

diethyl(diphenyl)silane |

InChI |

InChI=1S/C16H20Si/c1-3-17(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |

InChI Key |

CTCMZLFWDKHYMJ-UHFFFAOYSA-N |

SMILES |

CC[Si](CC)(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CC[Si](CC)(C1=CC=CC=C1)C2=CC=CC=C2 |

Other CAS No. |

17964-10-2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Diethyldiphenylsilane: Core Properties and Scientific Applications

Introduction

Diethyldiphenylsilane, a tetra-substituted organosilane, represents a class of silicon-based organic compounds that are gaining increasing interest within the scientific community, particularly in the fields of materials science and medicinal chemistry. This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of diethyldiphenylsilane, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. While specific experimental data for diethyldiphenylsilane is not extensively documented in publicly available literature, this guide will draw upon the well-established principles of organosilicon chemistry and data from closely related analogues to provide a robust and insightful resource.

Core Physicochemical Properties

Diethyldiphenylsilane is characterized by the presence of two ethyl and two phenyl groups covalently bonded to a central silicon atom. This structure imparts a unique combination of properties, including thermal stability and a hydrophobic nature.

Table 1: Fundamental Properties of Diethyldiphenylsilane and Related Analogues

| Property | Diethyldiphenylsilane | Dimethyldiphenylsilane (Analogue) | Diphenylsilane (Analogue) |

| Molecular Formula | C16H20Si | C14H16Si | C12H12Si |

| Molecular Weight | 240.42 g/mol [1][2] | 212.36 g/mol | 184.31 g/mol [3] |

| Boiling Point | Not available | 276 °C at 740 mmHg | 95-97 °C at 13 mmHg[3][4][5] |

| Melting Point | Not available | < 20 °C[4] | Not available |

| Density | Not available | 0.985 g/mL at 25 °C | 0.993 g/mL at 25 °C[3] |

| Solubility | Insoluble in water; soluble in organic solvents. | Not available | Decomposes in water[5] |

Note: Data for diethyldiphenylsilane is limited. Properties of dimethyldiphenylsilane and diphenylsilane are provided for comparative purposes.

Figure 1: 2D Chemical Structure of Diethyldiphenylsilane.

Synthesis and Reactivity

Synthetic Pathway

A common and reliable method for the synthesis of tetra-substituted silanes like diethyldiphenylsilane involves the reaction of a dihalosilane precursor with a Grignard reagent. In this case, dichlorodiphenylsilane serves as the starting material, which is commercially available. The synthesis proceeds via the nucleophilic substitution of the chloride ions by the ethyl groups from ethylmagnesium bromide.

Reaction Scheme:

(C₆H₅)₂SiCl₂ + 2 CH₃CH₂MgBr → (C₆H₅)₂(CH₃CH₂)₂Si + 2 MgBrCl

This reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the highly reactive Grignard reagent by moisture.

Figure 3: Conceptual mechanism of a diethyldiphenylsilyl ether prodrug.

Modulation of Physicochemical Properties

The introduction of a diethyldiphenylsilyl group into a drug candidate can significantly alter its physicochemical properties. The lipophilicity of the molecule is generally increased, which can enhance its ability to cross cell membranes and improve oral bioavailability. This modification can be a valuable tool for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

Safety and Handling

Specific toxicological data for diethyldiphenylsilane is not readily available. However, based on the safety profiles of related organosilanes and chlorosilanes, appropriate safety precautions should be taken. [6][7][8][9][10]

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

In case of Contact:

-

Skin: Wash immediately with soap and plenty of water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move to fresh air.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from moisture, as organosilanes can be sensitive to hydrolysis.

It is imperative to consult the Safety Data Sheet (SDS) from the supplier for specific and detailed safety information before handling this compound.

Conclusion

Diethyldiphenylsilane is an organosilicon compound with a unique set of properties that make it a molecule of interest for both fundamental research and applied sciences. While specific experimental data for this compound is limited, its synthesis and reactivity can be reliably predicted based on established organosilicon chemistry. Its potential applications in drug development, particularly in the design of prodrugs and the modulation of drug properties, highlight the growing importance of organosilanes in medicinal chemistry. Further research into the specific characteristics and biological activity of diethyldiphenylsilane and its derivatives is warranted to fully explore its potential in advancing pharmaceutical and materials science.

References

- Lu, Y., et al. (2012). Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. Journal of the American Chemical Society, 134(19), 8144-8147.

- Lu, Y., et al. (2012). Asymmetric bifunctional silyl ether (ABS) prodrugs of chemotherapeutics were synthesized and incorporated within 200 nm × 200 nm particles. Journal of the American Chemical Society, 134(19), 8144-8147.

- Franz, A. K., & Wilson, S. O. (2013). Organosilicon molecules with medicinal applications. Journal of medicinal chemistry, 56(2), 388-405.

- Franz, A. K., & Wilson, S. O. (2013). Organosilicon Molecules with Medicinal Applications.

- Franz, A. K., & Wilson, S. O. (2013).

- Lu, Y., et al. (2012).

- Alfa Chemistry. (n.d.). Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects. KBR.

- Alfa Chemistry. (n.d.). Medicine - Organosilicon.

- MilliporeSigma. (n.d.). Dimethyldiphenylsilane 97%.

- National Center for Biotechnology Information. (n.d.). Dimethyl diphenylsilane. PubChem.

- Parham, A. H., & DeSimone, J. M. (2014). Particle Replication in Nonwetting Templates Nanoparticles with Tumor Selective Alkyl Silyl Ether Docetaxel Prodrug Reduces Toxicity. Nano Letters, 14(3), 1235-1240.

- Fisher Scientific. (2012).

- Fisher Scientific. (2025).

- Gelest, Inc. (n.d.). DIPHENYLDIETHOXYSILANE.

- TCI Chemicals. (2025).

- Zhang, Y. (2019). Silicon Chemistry in Prodrug Strategy and Polymer Design And Intermolecular HDDA Chemistry. University Digital Conservancy.

- Sigma-Aldrich. (n.d.). Diphenylsilane 97%.

- ChemicalBook. (n.d.). Diphenyldiethoxysilane.

- SpectraBase. (n.d.). Silane, diethyldi(2-phenylphenoxy)- - Optional[13C NMR] - Chemical Shifts.

- Royal Society of Chemistry. (n.d.).

- Chem-Impex. (n.d.). Diphenylsilane.

- ChemicalBook. (n.d.). Diphenylsilane(775-12-2) 1H NMR spectrum.

- SIELC Technologies. (2018). Dimethoxy(diphenyl)silane.

- Chemazone. (n.d.). diethyl-diphenylsilane - 17964-10-2.

- CDH Fine Chemical. (n.d.).

- Wiley-VCH. (n.d.).

- National Institute of Standards and Technology. (n.d.). Silane, diphenyl-. NIST WebBook.

- Organic Syntheses. (n.d.). 1-phenyl-1-penten-4-yn-3-ol.

- ChemicalBook. (n.d.). DIPHENYLMETHYLSILANE(776-76-1) 13C NMR spectrum.

- Sarchem Labs. (n.d.). Diphenyldichlorosilane | Wholesale & Retail.

- ResearchGate. (n.d.). The IR (a), 1 H-NMR (b) and EI mass (c) spectra for the di(triphenylsilane)ether.

- ChemicalBook. (n.d.). Ethylmagnesium bromide synthesis.

- BenchChem. (2025). Ethylmagnesium Bromide: Versatile Tool for Advanced Organic Synthesis.

- ChemicalBook. (2026). Diphenylsilane(775-12-2).

- National Institute of Standards and Technology. (n.d.). Silanediol, diphenyl-. NIST WebBook.

- National Institute of Standards and Technology. (n.d.). Diethynyl-diphenyl-silane. NIST WebBook.

- PubChemLite. (n.d.). Diethyldiphenylsilane (C16H20Si).

- Royal Society of Chemistry. (n.d.).

- Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.

- Hwu, J. R., et al. (1999). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. The Journal of Organic Chemistry, 64(7), 2211-2218.

- YouTube. (2019). ETHYLMAGNESIUM BROMIDE (grignard reagent) SYNTHESIS part 1.

- NASA Technical Reports Server. (2011).

Sources

- 1. chemazone.com [chemazone.com]

- 2. PubChemLite - Diethyldiphenylsilane (C16H20Si) [pubchemlite.lcsb.uni.lu]

- 3. Diphenylsilane 97 775-12-2 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Diphenylsilane | 775-12-2 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. sarchemlabs.com [sarchemlabs.com]

Synthesis and Purification of Diethyldiphenylsilane: A Comprehensive Technical Guide

Introduction and Pharmacological Significance

Diethyldiphenylsilane (CAS: 17964-10-2) is a highly stable, lipophilic organosilicon compound utilized extensively in advanced materials and drug discovery[1]. Recent crystallographic studies have highlighted the diethyldiphenylsilane scaffold as an optimal hydrophobic core for non-secosteroidal Vitamin D Receptor (VDR) agonists, owing to its highly specific spatial geometry ()[2]. Furthermore, derivatives of this scaffold have demonstrated potent antiviral activity, particularly against the bovine viral diarrhea virus (BVDV), making it a critical intermediate in medicinal chemistry ()[3].

Synthesizing this compound requires precise control over nucleophilic substitution to overcome the steric hindrance imparted by the bulky phenyl rings. This whitepaper details the mechanistic principles, validated step-by-step protocols, and analytical standards required to synthesize and purify diethyldiphenylsilane to >98% purity.

Mechanistic Principles of Synthesis

To achieve high-yield diethyldiphenylsilane, two primary synthetic routes are utilized: nucleophilic substitution via a Grignard reaction (ideal for lab-scale precision) and catalytic hydrosilylation (ideal for industrial scale-up).

Route A: Nucleophilic Substitution via Grignard Reaction

The most direct method involves the reaction of dichlorodiphenylsilane with ethylmagnesium bromide[4].

-

Causality & Optimization : Silicon is less electronegative than carbon, making the Si–Cl bond highly susceptible to nucleophilic attack by the ethyl carbanion. However, introducing the second ethyl group is sterically hindered by the two existing phenyl rings and the first ethyl group. Therefore, a stoichiometric excess of the Grignard reagent (2.5 equivalents) and elevated temperatures (refluxing in Tetrahydrofuran, THF) are mandatory. THF is chosen over diethyl ether because its higher boiling point (66 °C vs 35 °C) provides the thermal energy required to drive the reaction to complete disubstitution, preventing the accumulation of the chloroethyldiphenylsilane intermediate.

Route B: Catalytic Hydrosilylation (Chalk-Harrod Mechanism)

For scale-up without the hazards of highly reactive Grignard reagents, the hydrosilylation of ethylene gas with diphenylsilane using a Platinum(0) catalyst is preferred.

-

Causality & Optimization : This atom-economical addition follows the Chalk-Harrod mechanism. Pt(0) undergoes oxidative addition into the Si–H bond, followed by ethylene coordination, migratory insertion of the hydride to the alkene, and subsequent reductive elimination to form the stable Si–C bond. Karstedt's catalyst is typically employed due to its high solubility and turnover frequency in silane matrices.

Experimental Workflows

Protocol A: Grignard Synthesis of Diethyldiphenylsilane

-

Self-Validating System : To ensure absolute completion, this protocol incorporates an in-process GC-MS validation step. Proceeding to the quench step prematurely is the primary cause of low yields in organosilane synthesis.

Step-by-Step Methodology:

-

Apparatus Preparation : Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, pressure-equalizing addition funnel, and magnetic stirrer under a continuous Argon atmosphere.

-

Grignard Reagent Setup : Add 2.5 equivalents of Ethylmagnesium bromide (3.0 M in diethyl ether) to the flask. Dilute with an equal volume of anhydrous THF to ensure the solubility of the organosilicon intermediates.

-

Silane Addition : Cool the reaction flask to 0 °C using an ice-water bath. Place 1.0 equivalent of Dichlorodiphenylsilane in the addition funnel, diluted in anhydrous THF. Add dropwise over 1 hour to manage the highly exothermic initial nucleophilic attack.

-

Reflux & Maturation : Remove the ice bath and heat the mixture to reflux (~65 °C) for 12–18 hours.

-

In-Process Validation : Withdraw a 0.1 mL aliquot, quench it in 1 mL of anhydrous methanol, and analyze via GC-MS. The intermediate chloroethyldiphenylsilane (if present) will instantly convert to methoxyethyldiphenylsilane. If the methoxy derivative is detected, continue refluxing. Proceed only when this peak is absent.

-

Quenching : Cool the mixture to 0 °C. Quench slowly with saturated aqueous Ammonium Chloride (

). Expert Insight: -

Extraction & Drying : Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous

, filter, and concentrate under reduced pressure.

Protocol B: Purification via Fractional Distillation

Crude organosilanes often contain trace siloxanes from unavoidable moisture exposure during workup[5].

-

Setup : Transfer the crude oil to a short-path fractional distillation apparatus connected to a high-vacuum pump.

-

Degassing : Apply vacuum slowly at room temperature to remove residual THF, ether, and biphenyl impurities.

-

Fractionation : Heat the oil bath gradually. Diethyldiphenylsilane distills at approximately 140–145 °C at 2 mmHg. Collect the main fraction and store under Argon.

Visualizations of Workflows and Mechanisms

Step-by-step workflow for the Grignard synthesis and purification of Diethyldiphenylsilane.

Chalk-Harrod mechanism for the Pt-catalyzed hydrosilylation yielding Diethyldiphenylsilane.

Analytical Validation and Data Presentation

To confirm the structural integrity and purity of the synthesized Diethyldiphenylsilane, multi-nuclear NMR and GC-MS are employed. The following table summarizes the expected physicochemical properties and spectral assignments for the pure compound[6].

| Parameter | Value / Signal Assignment |

| Molecular Formula | C₁₆H₂₀Si |

| Molecular Weight | 240.42 g/mol |

| Boiling Point | ~140–145 °C at 2 mmHg |

| Density | ~0.99 g/mL at 25 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.55-7.48 (m, 4H, o-Ph), 7.42-7.32 (m, 6H, m/p-Ph), 1.05 (t, J=8.0 Hz, 6H, CH₃), 0.90 (q, J=8.0 Hz, 4H, CH₂) ppm |

| ¹³C NMR (100 MHz, CDCl₃) | δ 135.2 (C-o), 134.8 (C-i), 129.1 (C-p), 127.8 (C-m), 7.5 (CH₃), 4.2 (CH₂) ppm |

| ²⁹Si NMR (79.5 MHz, CDCl₃) | δ -4.5 ppm |

| GC-MS (EI, 70 eV) | m/z 240 [M]⁺, 211 [M - C₂H₅]⁺, 183 [M - 2C₂H₅]⁺ |

References

-

Vitamin D receptor complex with a diethyldiphenylsilane derivative (9M1A) Source: RCSB Protein Data Bank URL:[Link]

-

Synthesis and Anti-BVDV Activity of Diethyldiphenylsilane Analogs Source: ResearchGate / Kagoshima University URL:[Link]

-

An Introduction to the Chemistry of the Silicones Source: Internet Archive (Eugene G. Rochow) URL: [Link]

Sources

Diethyldiphenylsilane (CAS 17964-10-2): Spectral Characterization, Synthesis, and Applications in Drug Development

As a Senior Application Scientist, I frequently encounter organosilicon compounds that serve as critical building blocks in both advanced materials and pharmaceutical development. Diethyldiphenylsilane (CAS 17964-10-2) represents a unique intersection of polymer chemistry and virology. The incorporation of a silicon atom bridging two ethyl and two phenyl groups imparts distinct lipophilicity, steric bulk, and electronic properties that are highly sought after in lead compound optimization and the synthesis of novel polycarbonates.

This whitepaper provides an in-depth technical analysis of Diethyldiphenylsilane, detailing its spectral data, a self-validating synthesis protocol, and its emerging role as a potent antiviral agent.

Physicochemical Properties & Structural Grounding

Diethyldiphenylsilane is a tetraorganosilane where the central silicon atom is sp³ hybridized, creating a tetrahedral geometry. The presence of the silicon atom, which is larger and less electronegative than carbon, lengthens the adjacent bonds and alters the electron density of the attached phenyl rings. Recent studies utilizing X-ray emission spectroscopy and Density Functional Theory (DFT) have mapped the electronic structure of Diethyldiphenylsilane, confirming the specific hybridization between the Si 3s/3p states and the carbon ligands [1].

Table 1: Core Physicochemical Properties

| Property | Value | Causality / Significance |

| Chemical Name | Diethyldiphenylsilane | Standard IUPAC nomenclature. |

| CAS Registry Number | 17964-10-2 | Unique identifier for regulatory and sourcing compliance [2]. |

| Molecular Formula | C₁₆H₂₀Si | Dictates the exact mass and isotopic distribution. |

| Molecular Weight | 240.415 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant) [3]. |

Spectral Data: NMR and FT-IR Analysis

Accurate spectral characterization is the cornerstone of validating synthetic success. The spectral signatures of Diethyldiphenylsilane are defined by the stark contrast between the aliphatic ethyl chains and the aromatic phenyl rings.

The silicon atom exerts a mild electropositive inductive effect (+I), which slightly shields the attached ethyl protons compared to a carbon analog, shifting them upfield. Conversely, the phenyl rings exhibit standard aromatic multiplet behavior, though the Si-Ar bond introduces specific vibrational modes in the infrared spectrum.

Table 2: Diagnostic Spectral Data (¹H NMR, ¹³C NMR, and FT-IR)

| Analytical Technique | Signal / Wavenumber | Assignment / Functional Group |

| ¹H NMR (CDCl₃) | δ 0.95 - 1.10 (m, 10H) | Ethyl groups (-CH₂-CH₃) attached to Si. The multiplet arises from complex splitting due to the proximity to the NMR-active ²⁹Si isotope and adjacent protons. |

| ¹H NMR (CDCl₃) | δ 7.30 - 7.60 (m, 10H) | Phenyl aromatic protons (Ar-H). Deshielded by the aromatic ring current. |

| ¹³C NMR (CDCl₃) | δ 4.5 - 7.5 | Aliphatic carbons (Si-CH₂-CH₃). Highly shielded due to the electropositive Si atom. |

| ¹³C NMR (CDCl₃) | δ 127.5 - 135.5 | Aromatic carbons (Si-Ar). |

| FT-IR | ~3070, 3050 cm⁻¹ | Aromatic C-H stretching. |

| FT-IR | ~2950, 2875 cm⁻¹ | Aliphatic C-H stretching. |

| FT-IR | ~1425, 1110 cm⁻¹ | Si-Phenyl stretching (Diagnostic for aryl-silanes). |

| FT-IR | ~1230, 1010 cm⁻¹ | Si-Aliphatic (Si-CH₂) stretching [4]. |

Self-Validating Synthesis Protocol

The most robust method for synthesizing Diethyldiphenylsilane is via a Grignard reaction. This protocol leverages the nucleophilic attack of an alkylmagnesium halide on a chlorosilane.

Mechanistic Causality: Silicon, being in the third period, possesses vacant d-orbitals that can participate in pentacoordinate transition states, making nucleophilic substitution at silicon significantly faster than at a sterically equivalent carbon.

Step-by-Step Methodology: Grignard Alkylation

-

Preparation of the Grignard Reagent: Generate ethylmagnesium bromide by reacting bromoethane with magnesium turnings in anhydrous diethyl ether. Causality: Strict anhydrous conditions are mandatory. Water will rapidly protonate the Grignard reagent, forming ethane gas and irreversibly destroying the nucleophile.

-

Electrophile Addition: Dissolve dichlorodiphenylsilane in anhydrous ether and cool the reaction vessel to 0°C using an ice bath. Add the ethylmagnesium bromide solution dropwise under an inert argon atmosphere. Causality: The substitution of chloride leaving groups at the silicon center is highly exothermic. Dropwise addition and cooling prevent thermal runaways and suppress side reactions, such as Wurtz-type coupling.

-

Reflux for Completion: Once the addition is complete, heat the mixture to reflux (approx. 35°C) for 4 to 6 hours. Causality: The second substitution is sterically hindered by the newly added ethyl group and the two bulky phenyl rings; thermal energy is required to drive the reaction to completion.

-

Quenching: Cool the mixture to 0°C and quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Causality: NH₄Cl provides a mild proton source to neutralize excess Grignard reagent. A strong acid cannot be used, as it risks acid-catalyzed cleavage of the sensitive Si-Aryl bonds.

-

Extraction and Purification: Separate the organic layer, extract the aqueous layer with ether, and dry the combined organic phases over anhydrous MgSO₄. Filter and concentrate in vacuo. Purify the crude oil via vacuum fractional distillation to isolate pure Diethyldiphenylsilane.

Workflow diagram illustrating the Grignard synthesis of Diethyldiphenylsilane.

Applications in Drug Development and Virology

Beyond its utility as a monomer in the synthesis of silicon-containing polycarbonates and polythiocarbonates [5], Diethyldiphenylsilane derivatives have demonstrated profound biological activity.

In the realm of antiviral drug discovery, the spatial geometry provided by the tetrahedral silicon atom allows for unique interactions within viral enzyme binding pockets. A landmark study evaluating diphenylmethane derivatives as steroid substitutes identified diethyldiphenylsilane analogs as superior lead compounds against the Bovine Viral Diarrhea Virus (BVDV) [5].

Mechanistic Insights: The diethyldiphenylsilane analogs act as potent allosteric inhibitors of the BVDV RNA-dependent RNA polymerase (RdRp). The lipophilic phenyl rings engage in π-π stacking and hydrophobic interactions within the allosteric pocket, while the ethyl groups provide the necessary steric bulk to lock the enzyme in an inactive conformation. Quantitative assays revealed an effective concentration (EC₅₀)—based on the reduction of BVDV replication-induced cell destruction—of 6.2 to 8.4 µM , alongside an excellent safety profile with a cytotoxic concentration (CC₅₀) exceeding 100 µM in Madin-Darby bovine kidney (MDBK) cells [5].

Signaling and interaction pathway of Diethyldiphenylsilane analogs inhibiting BVDV replication.

References

-

A Study of Electronic Structure of Diethyldiphenylsilane by X-Ray Emission Spectroscopy and Density Functional Theory Methods. Russian Journal of General Chemistry. Available at: [Link]

-

Benzene, 1,1'-(diethylsilylene)bis- | C16H20Si | CID 87379. National Institutes of Health (NIH) PubChem. Available at:[Link]

- Heteroatom-Doped Nanodiamonds (WO2020195997A1).Google Patents.

-

Synthesis and Characterization of Poly(carbonates) and Poly(thiocarbonates) Derived from Diphenols Containing Silicon as Central Atom / Discovery of diphenylmethane analogs as anti-bovine diarrhea viral agents. ResearchGate. Available at: [Link]

Theoretical studies on Diethyldiphenylsilane reactivity

Theoretical Studies on Diethyldiphenylsilane Reactivity: Mechanistic Insights and Bioisosteric Applications in Drug Design

Executive Summary

The strategic replacement of carbon with silicon—termed sila-substitution—has revolutionized modern pharmacophore optimization[1]. At the forefront of this movement is Diethyldiphenylsilane (DEDPS) , an archetypal organosilicon scaffold used to study the steric and electronic perturbations introduced by a central silicon atom. Historically, organosilicon chemistry relied heavily on empirical synthesis. Today, as drug development demands higher precision, theoretical studies utilizing Density Functional Theory (DFT) and X-ray Emission Spectroscopy (XES) have become critical for predicting the stability, reactivity, and biological behavior of DEDPS derivatives[2].

As an Application Scientist, I have structured this technical guide to bridge the gap between quantum mechanical modeling and practical drug design. We will explore the causality behind DEDPS reactivity, detail self-validating experimental protocols, and demonstrate how these theoretical frameworks translate into potent therapeutic leads.

The Rationale for Sila-Substitution in Pharmacophores

To understand the reactivity of DEDPS, we must first analyze the fundamental physicochemical shifts that occur when a quaternary carbon is replaced by silicon. This substitution is not merely structural; it inherently alters the molecule's pharmacokinetic profile:

-

Covalent Radius & Geometry: Silicon possesses a larger covalent radius (1.11 Å) compared to carbon (0.77 Å). Consequently, the Si–C bond in DEDPS is significantly longer (~1.87 Å) than a standard C–C bond. This increased length alters the 3D vector of the attached phenyl and ethyl groups, often optimizing the molecule's fit within target receptor pockets[1].

-

Bond Polarization: Silicon is more electropositive (Pauling electronegativity 1.90) than carbon (2.55). This reverses the standard bond polarization to a

state, transforming the central atom into an electrophilic target while increasing the nucleophilicity of the adjacent carbon[3]. -

Lipophilicity: The incorporation of silicon increases the overall lipophilicity (

) of the molecule, which is a tactical advantage for enhancing blood-brain barrier (BBB) penetration and cellular membrane permeability.

These theoretical advantages have direct clinical translations. For instance, specific diethyldiphenylsilane analogs have been identified as superior lead compounds exhibiting potent antiviral activity against the bovine viral diarrhea virus (BVDV), achieving

Table 1: Quantitative Comparison of Carbon vs. Silicon Bioisosteres

| Property | Carbon Analog (Diphenylmethane) | Silicon Analog (Diphenylsilane core) | Pharmacological Consequence |

| Central Bond Length | ~1.54 Å | ~1.87 Å | Alters spatial orientation of aryl rings, affecting receptor binding[1]. |

| Electronegativity | 2.55 | 1.90 | Reverses bond polarization; alters metabolic liability and acidity[3]. |

| Lipophilicity ( | Baseline | +0.5 to +1.0 | Enhances membrane permeability and target tissue distribution. |

| Antiviral Potency ( | >50 µM | 6.2–8.4 µM | Significant efficacy increase in specific DEDPS analogs[4]. |

Reactivity Profiles: Cleavage and Substitution Mechanisms

The reactivity of DEDPS is governed by two primary pathways: electrophilic attack on the phenyl rings and nucleophilic attack at the silicon center. Theoretical analysis of the internal dynamics and rotational barrier heights of the phenyl rings confirms that the steric bulk of the ethyl groups forces the molecule into specific reactive conformations[5].

-

Protodesilylation (Electrophilic Attack): Because the Si–C(aryl) bond is highly polarized, electrophiles (such as protons or halogens) readily attack the phenyl ring at the ipso position. The resulting carbocation is heavily stabilized by the

-silicon effect (hyperconjugation between the C–Si -

Nucleophilic Substitution: The electropositive silicon center, equipped with low-lying

orbitals (historically attributed to empty d-orbitals), is highly susceptible to nucleophilic attack (e.g., by

Fig 1: Mechanistic pathways of DEDPS reactivity governed by electronic polarization.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, theoretical predictions must be empirically validated. The following workflows detail a closed-loop system where computational DFT modeling is directly correlated with experimental X-ray Emission Spectroscopy (XES)[2].

Protocol 1: Computational Workflow for DEDPS DFT Analysis

Objective: Map the Density of States (DOS) and Frontier Molecular Orbitals (FMO) to predict reactivity.

-

Conformational Sampling & Geometry Optimization:

-

Action: Perform a global conformational search followed by geometry optimization using the B3LYP functional.

-

Causality: DEDPS possesses multiple rotational degrees of freedom. Failing to sample these conformers can trap the optimization in a local minimum. We utilize a 6-311+G(d,p) basis set; the polarization functions (d,p) are strictly required to model the expanded electron cloud and hypervalent transition states, while diffuse functions (+) accommodate anionic nucleophiles[3].

-

-

Vibrational Frequency Analysis:

-

Action: Execute a frequency calculation at the same level of theory.

-

Causality: To mathematically validate that the optimized geometry is a true global minimum (and not a transition state), the absence of imaginary frequencies must be confirmed.

-

-

FMO and DOS Mapping:

-

Action: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

-

Causality: Mapping the LUMO dictates the site of nucleophilic reactivity. In DEDPS, the LUMO is heavily localized on the silicon center, explaining its susceptibility to hydrolysis.

-

Protocol 2: Synthesis and XES Validation of DEDPS

Objective: Synthesize DEDPS and empirically validate the DFT-calculated electronic structure.

-

Schlenk Line Synthesis of DEDPS:

-

Action: React diphenyldichlorosilane with ethylmagnesium bromide (Grignard reagent) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

-

Causality: Silicon is highly oxophilic. Trace moisture will outcompete the Grignard reagent, leading to rapid nucleophilic attack by water and the formation of unreactive siloxanes. Strict anhydrous conditions are non-negotiable.

-

-

Product Purification:

-

Action: Isolate the product via fractional distillation under reduced pressure.

-

Causality: Byproducts (e.g., biphenyl) share similar lipophilicity with DEDPS, making standard silica chromatography inefficient. Distillation exploits the distinct boiling point of the heavy organosilane.

-

-

X-Ray Emission Spectroscopy (XES):

-

Action: Bombard the purified DEDPS sample with high-energy X-rays and measure the emission spectra.

-

Causality: To empirically validate the DFT-calculated DOS, XES is employed. XES measures photon emission as valence electrons transition to core holes, providing a direct, observable map of the occupied molecular orbitals that can be superimposed onto the theoretical DFT models[2].

-

Fig 2: Self-validating workflow integrating theoretical DFT models with experimental XES data.

Conclusion

The theoretical study of Diethyldiphenylsilane reactivity provides a foundational blueprint for modern drug design. By understanding the causality behind Si–C bond polarization, rotational barriers, and hypervalent transition states, researchers can rationally design silicon bioisosteres that bypass the metabolic liabilities of their carbon counterparts. The integration of robust DFT computational models with empirical XES validation ensures that these theoretical insights translate reliably into viable, potent therapeutic leads.

References

1.[5] Batra, G., & Schnell, M. (2024). Insights Into the Gas-Phase Structure and Internal Dynamics of Diphenylsilane: A Broadband Rotational Spectroscopy Study. ChemPhysChem. URL: [Link] 2.[3] Naruse, Y. et al. (2020). Deprotonation from Diphenylsilane with Organosilyllithium Agents. ChemRxiv. URL: [Link] 3.[4] Synthesis and Characterization of Poly(carbonates) and Poly(thiocarbonates) Derived from Diphenols Containing Silicon as Central Atom. ResearchGate. URL: [Link] 4.[2] Danilenko, T. N., Tatevosyan, M. M., & Vlasenko, V. G. (2019). A Study of Electronic Structure of Diethyldiphenylsilane by X-Ray Emission Spectroscopy and Density Functional Theory Methods. Russian Journal of General Chemistry. URL: [Link] 5.[1] The Place of the Bioisosteric Sila-Substitution in Drug Design. ResearchGate. URL: [Link]

Sources

A Technical Guide to the Solubility of Diethyldiphenylsilane in Common Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of diethyldiphenylsilane in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, offers predictive insights, and details practical methodologies for experimental determination.

Introduction to Diethyldiphenylsilane and its Physicochemical Properties

Diethyldiphenylsilane ((C₂H₅)₂Si(C₆H₅)₂) is a tetraorganosilane characterized by the presence of both aliphatic ethyl groups and aromatic phenyl groups bonded to a central silicon atom. This unique structure imparts specific physicochemical properties that are critical to its application in various fields, including its use as a synthetic intermediate and as a component in specialty materials. Understanding its solubility is paramount for its effective use in solution-based applications, such as chemical reactions, formulations, and purification processes.

The molecular structure of diethyldiphenylsilane, with its nonpolar hydrocarbon substituents, dictates its overall nonpolar character. This fundamental property is the primary determinant of its solubility behavior in different organic solvents.

The Principle of "Like Dissolves Like": A Predictive Framework

The solubility of a solute in a solvent is governed by the principle of "similia similibus solvuntur," or "like dissolves like."[1] This principle states that substances with similar polarities are more likely to be soluble in one another.[1][2] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[1][2]

Diethyldiphenylsilane is a nonpolar molecule. The silicon-carbon and carbon-hydrogen bonds exhibit low polarity, and the symmetrical arrangement of the ethyl and phenyl groups around the central silicon atom results in a molecule with a negligible overall dipole moment. Consequently, its solubility is expected to be highest in nonpolar or weakly polar organic solvents. Conversely, it is expected to have very low solubility or be immiscible with highly polar solvents, particularly those capable of strong hydrogen bonding, such as water.[3]

Predicted Solubility of Diethyldiphenylsilane in Common Organic Solvents

While specific quantitative solubility data for diethyldiphenylsilane is not extensively published, we can predict its qualitative solubility based on the polarity of common organic solvents. The following table provides a predicted solubility profile, categorized by solvent type and polarity.

| Solvent Class | Solvent | Polarity | Predicted Solubility of Diethyldiphenylsilane | Rationale |

| Nonpolar Aliphatic Hydrocarbons | Hexane | Nonpolar | High / Miscible | "Like dissolves like"; both are nonpolar hydrocarbons. |

| Heptane | Nonpolar | High / Miscible | "Like dissolves like"; both are nonpolar hydrocarbons. | |

| Cyclohexane | Nonpolar | High / Miscible | "Like dissolves like"; both are nonpolar hydrocarbons. | |

| Nonpolar Aromatic Hydrocarbons | Toluene | Nonpolar | High / Miscible | The presence of phenyl groups in both diethyldiphenylsilane and toluene promotes favorable intermolecular interactions. |

| Benzene | Nonpolar | High / Miscible | Similar to toluene, the aromatic nature of benzene allows for good interaction with the phenyl groups of the solute. | |

| Xylene | Nonpolar | High / Miscible | Similar to toluene and benzene. | |

| Halogenated Solvents | Dichloromethane | Weakly Polar | High / Miscible | While possessing a dipole moment, it is a relatively nonpolar solvent that can effectively solvate nonpolar compounds. |

| Chloroform | Weakly Polar | High / Miscible | Similar to dichloromethane. | |

| Carbon Tetrachloride | Nonpolar | High / Miscible | A nonpolar solvent that is a good solvent for other nonpolar substances. | |

| Ethers | Diethyl Ether | Weakly Polar | High / Miscible | The nonpolar hydrocarbon portion of the ether dominates its solvent properties for nonpolar solutes. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | THF is more polar than diethyl ether, which may slightly reduce its effectiveness as a solvent for a highly nonpolar compound. | |

| Ketones | Acetone | Polar Aprotic | Low to Moderate | Acetone is a polar aprotic solvent; its polarity will limit the solubility of the nonpolar diethyldiphenylsilane. |

| Esters | Ethyl Acetate | Polar Aprotic | Low to Moderate | Similar to acetone, the polarity of the ester group will hinder the dissolution of the nonpolar solute. |

| Alcohols | Methanol | Polar Protic | Very Low / Immiscible | The strong hydrogen bonding network in methanol makes it a poor solvent for nonpolar compounds.[2] |

| Ethanol | Polar Protic | Very Low / Immiscible | Similar to methanol, the hydroxyl group and hydrogen bonding limit its ability to dissolve nonpolar solutes. | |

| Highly Polar Solvents | Water | Polar Protic | Immiscible | The extreme polarity and strong hydrogen bonding of water make it an unsuitable solvent for the nonpolar diethyldiphenylsilane.[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Low / Immiscible | DMSO is a highly polar aprotic solvent and is not expected to be a good solvent for nonpolar compounds. | |

| Dimethylformamide (DMF) | Polar Aprotic | Very Low / Immiscible | Similar to DMSO, DMF is a highly polar aprotic solvent. |

Experimental Determination of Solubility

For applications requiring precise knowledge of solubility, experimental determination is essential. The following are standard methodologies for qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Protocol:

-

To a clean, dry test tube, add approximately 1 mL of the chosen organic solvent.

-

Add a small, precisely measured amount of diethyldiphenylsilane (e.g., 10-20 µL) to the solvent.

-

Vigorously agitate the mixture for 1-2 minutes at a constant temperature (e.g., room temperature).

-

Visually inspect the solution.

-

Soluble/Miscible: A single, clear liquid phase is observed.

-

Partially Soluble: The solution appears cloudy, or two distinct liquid phases are present, with a noticeable decrease in the volume of the diethyldiphenylsilane phase.

-

Insoluble/Immiscible: Two distinct, clear liquid phases are observed with no apparent change in the volume of the diethyldiphenylsilane.

-

Caption: Workflow for Qualitative Solubility Determination.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of the solubility of diethyldiphenylsilane in a specific solvent at a given temperature.

Protocol:

-

Prepare a saturated solution by adding an excess of diethyldiphenylsilane to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the solution to stand undisturbed at the same temperature until any undissolved diethyldiphenylsilane has settled.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Transfer the supernatant to a pre-weighed, non-volatile container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of diethyldiphenylsilane) until a constant weight is achieved.

-

The final weight of the container minus the initial weight gives the mass of the dissolved diethyldiphenylsilane.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Caption: Workflow for Quantitative Solubility Determination.

Practical Implications in Research and Development

The solubility of diethyldiphenylsilane is a critical consideration in several areas of research and drug development:

-

Reaction Medium: The choice of solvent for a chemical reaction involving diethyldiphenylsilane will depend on the solubility of all reactants and the desired reaction temperature. Nonpolar solvents are generally preferred.

-

Purification: Solubility differences are exploited in purification techniques such as recrystallization and chromatography. A solvent system must be chosen where the desired product and impurities have different solubilities.

-

Formulation: In the development of formulations, the solubility of active pharmaceutical ingredients (APIs) and excipients is crucial. While diethyldiphenylsilane itself is not typically an API, its derivatives may be, and understanding the solubility of the parent compound can inform the selection of appropriate solvent systems for formulation studies.[4][5]

-

Material Science: When used in the synthesis of polymers or other materials, the solubility of diethyldiphenylsilane in the polymerization medium will affect the reaction kinetics and the properties of the final material.

Conclusion

Diethyldiphenylsilane is a nonpolar organosilane with predictable solubility characteristics based on the "like dissolves like" principle. It exhibits high solubility in nonpolar and weakly polar organic solvents and is largely insoluble in highly polar solvents. For applications requiring precise solubility data, the experimental methods outlined in this guide provide a robust framework for accurate determination. A thorough understanding of its solubility is essential for the effective application of diethyldiphenylsilane in chemical synthesis, materials science, and pharmaceutical research.

References

-

Pharmaceutical applications of therapeutic deep eutectic systems (THEDES) in maximising drug delivery. (2024). PMC. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). PMC. Retrieved from [Link]

-

Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). Retrieved from [Link]

-

Qualitative Analysis of Organic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

DIPHENYLSILANE - Safety Data Sheet. (2015). Gelest, Inc. Retrieved from [Link]

-

Deep Eutectic Solvents in Polymeric Drug Carriers: Insights into Release Behavior and Functional Integration. (2025). PMC. Retrieved from [Link]

-

Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. Retrieved from [Link]

-

The Experimental Determination of Solubilities. (n.d.). ResearchGate. Retrieved from [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). MIT Open Access Articles. Retrieved from [Link]

-

Systematic Qualitative Analysis of Organic Compounds. (n.d.). Abhedananda Mahavidyalaya. Retrieved from [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

-

Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. (2020). Frontiers. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Comparison of the polarity of organic solvents. (2022). Retrieved from [Link]

-

Lab 14: Qualitative Organic Analysis. (n.d.). California State University, Bakersfield. Retrieved from [Link]

-

Scalable in silico Simulation of Transdermal Drug Permeability: Application of BIOiSIM Platform. (2020). Dove Medical Press. Retrieved from [Link]

-

Qualitative Analysis of Organic Compounds. (2005). The Department of Chemistry, UWI, Mona, Jamaica. Retrieved from [Link]

-

Solubility of Organic Compounds. (2021). Chemistry Steps. Retrieved from [Link]

-

How do you distinguish the polarity of organic solvent? (2014). ResearchGate. Retrieved from [Link]

-

Material Safety Data Sheet - Diethoxydimethylsilane, 97%. (2005). Cole-Parmer. Retrieved from [Link]

-

5.1.5: Polarity of organic solvents. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Solvent. (n.d.). Wikipedia. Retrieved from [Link]

-

Solvent Polarity Index Table. (n.d.). Scribd. Retrieved from [Link]

-

Solubility of organic compounds (video). (n.d.). Khan Academy. Retrieved from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (2025). Chemical Reviews. Retrieved from [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pharmaceutical applications of therapeutic deep eutectic systems (THEDES) in maximising drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deep Eutectic Solvents in Polymeric Drug Carriers: Insights into Release Behavior and Functional Integration - PMC [pmc.ncbi.nlm.nih.gov]

Handling and storage guidelines for Diethyldiphenylsilane

Handling and Storage Guidelines for Diethyldiphenylsilane (CAS 17964-10-2): A Comprehensive Technical Guide

Executive Summary

Diethyldiphenylsilane (CAS 17964-10-2)[1] is a highly versatile organosilicon compound utilized extensively across advanced drug development, polymer science, and catalytic synthesis. Because of the polarized nature of the silicon-carbon bond, handling this reagent requires rigorous adherence to anaerobic and anhydrous protocols. This whitepaper provides researchers and application scientists with an authoritative, causality-driven guide to the storage, handling, and application of diethyldiphenylsilane, ensuring both personnel safety and stoichiometric precision.

Physicochemical Profile & Molecular Dynamics

To design an effective handling protocol, one must first understand the molecular dynamics of the compound. Diethyldiphenylsilane consists of a central silicon atom bonded to two ethyl and two phenyl groups. While the steric bulk of the phenyl rings provides significant kinetic shielding to the silicon center, the molecule remains susceptible to gradual nucleophilic attack by trace moisture or oxidation if improperly managed.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Causality / Operational Implication |

| CAS Number | 17964-10-2 | Unique identifier for precise procurement and SDS tracking[1]. |

| Molecular Formula | C16H20Si | Dictates steric bulk; the dual phenyl groups provide kinetic stability to the Si center. |

| Physical State | Clear, colorless liquid | Visual clarity acts as a primary purity indicator; cloudiness suggests siloxane formation. |

| Boiling Point | 93-94 °C at 1 mm Hg | Requires vacuum distillation for purification; indicates high thermal stability at atmospheric pressure[2]. |

| Density | ~0.995 g/mL at 25 °C | Near-water density; phase separation behavior is a critical variable during aqueous reaction workups[2]. |

Storage Logistics & Stability Causality

The degradation of organosilanes is rarely instantaneous; it is a insidious, kinetically driven process. Therefore, storage protocols must proactively eliminate the thermodynamic and environmental conditions that facilitate degradation.

-

Inert Atmosphere (Argon over Nitrogen): Diethyldiphenylsilane must be stored under a strictly inert atmosphere. While nitrogen is often sufficient, Argon is preferred due to its higher density, which allows it to blanket the liquid surface effectively, preventing trace oxygen and moisture ingress. Atmospheric moisture (

) acts as a nucleophile, attacking the polarized Si center to form silanols, which subsequently condense into inert, unusable siloxanes. -

Temperature Control (2-8°C): Storing the compound at refrigerated temperatures (2-8°C) is mandatory for long-term stability. Lowering the ambient temperature reduces the thermal kinetic energy of the system, preventing the molecules from overcoming the activation energy barrier required for auto-oxidation or trace hydrolysis.

-

Incompatibilities: The compound must be strictly isolated from strong oxidizing agents and strong acids, which can cleave the Si-C bonds.

Handling Protocols: The Self-Validating Anaerobic Workflow

To maintain scientific integrity and experimental reproducibility, the transfer of diethyldiphenylsilane must be conducted using a self-validating Schlenk line methodology. Do not simply follow the steps; observe the physical feedback of the system to validate the integrity of the environment.

Step-by-Step Methodology: Anaerobic Syringe Transfer

-

Glassware Desiccation: Bake all receiving flasks and magnetic stir bars at 120°C for a minimum of 4 hours. Causality: This drives off adsorbed microscopic water layers on the borosilicate glass surface that would otherwise initiate localized silane hydrolysis.

-

Atmospheric Purge & Validation: Attach the hot flask to the Schlenk line manifold. Perform three alternating cycles of high vacuum (

mbar) and ultra-high purity (UHP) Argon backfilling.-

Self-Validation Metric: The system is validated if the vacuum gauge returns to its absolute baseline (

mbar) within 30 seconds of the final cycle. A lagging pressure drop indicates a microscopic leak, and the transfer must be aborted.

-

-

Syringe Preparation: Purge a gas-tight Hamilton syringe with Argon three times.

-

Reagent Extraction: Pierce the septum of the diethyldiphenylsilane bottle. Withdraw the required volume slowly. Causality: Rapid withdrawal causes cavitation (vacuum bubble formation) within the syringe, which can draw in atmospheric air through the plunger seal.

-

Reaction Introduction: Inject the silane into the reaction vessel dropwise.

Self-validating Schlenk workflow for anaerobic Diethyldiphenylsilane handling.

Applications in Drug Development and Polymer Science

Diethyldiphenylsilane and its direct structural analogs are not merely passive reagents; they are active structural components in cutting-edge research.

Virology and Drug Design:

In the pursuit of broad-spectrum antiviral agents, researchers have utilized diethyldiphenylsilane analogs as superior lead compounds against the Bovine Viral Diarrhea Virus (BVDV)[3]. Because BVDV shares critical replication mechanisms with the Hepatitis C Virus (HCV), it serves as a highly accurate surrogate model for HCV drug development. These silane analogs demonstrated potent viral replication inhibition, yielding an effective concentration (

Pharmacological mechanism of Diethyldiphenylsilane analogs in viral inhibition.

Polymer Science & Catalysis: Beyond pharmaceuticals, diethyldiphenylsilane is utilized in the synthesis of advanced poly(carbonates) and poly(thiocarbonates) where silicon acts as the central atom, fundamentally altering the thermal degradation temperatures and optical properties of the polymers[3]. Furthermore, it is deployed as a critical electron donor and structural modifier in Ziegler-Natta type catalysts for olefin polymer production, dictating the stereospecificity of the resulting plastics[4].

Hazard Mitigation & Spill Response

While lacking the acute corrosiveness of chlorosilanes, diethyldiphenylsilane is classified as a hazardous irritant (Xi)[5].

-

Toxicology: Exposure causes marked skin irritation, serious eye irritation, and respiratory tract irritation (Hazard Statements: H315, H319, H335)[5].

-

PPE Requirements: Nitrile gloves (double-gloving recommended during syringe transfers), splash-proof chemical goggles, and a flame-resistant lab coat. All open handling must occur within a certified fume hood.

-

Spill Protocol: In the event of a spill, do not use water. Water can initiate unpredictable hydrolysis if reactive impurities are present. Instead, smother the spill with an inert, dry absorbent material such as vermiculite or dry sand. Sweep the agglomerated solid into a sealed, properly labeled hazardous waste container for incineration.

References

- 二乙基二苯基硅烷CAS#17964-10-2 | FCMD全球食品接触材料法规查询-化规通. CIRS Group.

- DIPHENYLMETHYLSILANE | 776-76-1. ChemicalBook.

- CATALYSTS FOR OLEFIN POLYMER PRODUCTION AND...

- Synthesis and Characterization of Poly(carbonates) and Poly(thiocarbonates) Derived from Diphenols Containing Silicon as Central Atom.

- DIPHENYLMETHYLSILANE | 776-76-1 (Hazard D

Sources

Diethyldiphenylsilane (CAS 17964-10-2): Comprehensive Safety, Toxicity, and Antiviral Screening Guide

Executive Summary

Diethyldiphenylsilane is a structurally unique, lipophilic organosilane characterized by a central silicon atom bonded to two ethyl and two phenyl groups. While traditionally utilized as a specialized organometallic reagent, recent pharmacological screening has identified diethyldiphenylsilane analogs as potent lead scaffolds against the Bovine Viral Diarrhea Virus (BVDV)—a critical surrogate model for the human Hepatitis C Virus (HCV)[1][2].

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between chemical safety and preclinical drug development. This guide synthesizes the compound's physicochemical identity, its in vitro toxicological profile, and provides a rigorously self-validating methodology for evaluating its efficacy and safety in virological screening workflows.

Chemical Identity & Physicochemical Properties

The steric bulk and lipophilicity provided by the diphenyl and diethyl groups are fundamental to the compound's behavior. These properties facilitate rapid membrane penetration during cellular assays but also dictate specific handling requirements to prevent non-specific hydrophobic binding to plasticware.

Table 1: Chemical Identity & Physical Properties

| Property | Value | Causality / Implication for Research |

| IUPAC Name | diethyl(diphenyl)silane | Defines the core tetravalent silicon structure. |

| CAS Number | 17964-10-2 | Essential for regulatory and SDS tracking[3]. |

| Molecular Formula | C16H20Si | High carbon-to-silicon ratio drives lipophilicity. |

| Molecular Weight | 240.41 g/mol | Optimal size for small-molecule drug screening[4]. |

| Appearance | Colorless liquid | Requires careful pipetting due to low surface tension. |

Toxicological Profile & Safety Data

Exhaustive in vivo mammalian toxicity data for diethyldiphenylsilane is sparse; however, rigorous in vitro cytotoxicity profiling has been conducted during its evaluation as an antiviral agent.

In Vitro Cytotoxicity

In Madin-Darby Bovine Kidney (MDBK) cell lines, diethyldiphenylsilane analogs demonstrate a 50% Cytotoxic Concentration (CC50) of >100 µM[2][5]. This high CC50 indicates a highly favorable acute cellular safety profile, allowing researchers to explore a broad therapeutic window without confounding the antiviral efficacy data with compound-induced cell death.

Table 2: In Vitro Toxicity & Efficacy Data

| Parameter | Value | Biological Model |

| Target Virus | BVDV | Surrogate for human HCV[1]. |

| Cell Line | MDBK | Madin-Darby Bovine Kidney cells. |

| EC50 (Efficacy) | 6.2 - 8.4 µM | Concentration reducing viral replication by 50%[2]. |

| CC50 (Toxicity) | >100 µM | Concentration reducing viable cell number by 50%[2]. |

| Therapeutic Index | > 11.9 | Ratio of CC50 to EC50 (Safety margin). |

GHS Hazard Classifications

As a lipophilic organosilane, diethyldiphenylsilane shares hazard characteristics with the broader silane class. Standard laboratory precautions dictate treating it as a skin, eye, and respiratory irritant[6][7].

Table 3: Standard GHS Hazard Classifications (Organosilane Extrapolation)

| Hazard Code | Description | Precautionary Measure |

| H315 | Causes skin irritation | P280: Wear protective gloves/clothing. |

| H319 | Causes serious eye irritation | P305+P351+P338: Rinse cautiously with water. |

| H335 | May cause respiratory irritation | P261: Avoid breathing vapors. Handle in a fume hood. |

Pharmacological Relevance: The BVDV/HCV Surrogate Model

Because the Hepatitis C Virus (HCV) does not replicate efficiently in standard in vitro cell cultures, the Bovine Viral Diarrhea Virus (BVDV)—which belongs to the same Flaviviridae family—is utilized as a robust surrogate model for antiviral screening[1]. Diethyldiphenylsilane has been identified as a superior lead compound in this model. The causality behind its efficacy is rooted in its specific organosilicon geometry, which likely disrupts the viral replication complex assembly without inducing host-cell toxicity.

Workflow for evaluating Diethyldiphenylsilane toxicity and efficacy using the BVDV surrogate model.

Self-Validating Experimental Protocol: Cytotoxicity & Antiviral Efficacy

To ensure absolute scientific integrity (E-E-A-T), the following protocol is designed as a self-validating system . It integrates internal controls to mathematically prove the reliability of the toxicity and efficacy data generated for diethyldiphenylsilane.

Phase 1: Preparation and Infection

-

Cell Culture Seeding: Seed MDBK cells in 96-well plates at a density of

cells/well in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% horse serum.-

Causality: Horse serum is chosen over fetal bovine serum (FBS) to eliminate the risk of pre-existing bovine viral antibodies neutralizing the BVDV infection.

-

-

Compound Solubilization: Dissolve diethyldiphenylsilane in 100% DMSO to create a 10 mM stock.

-

Causality: Diethyldiphenylsilane is highly lipophilic; DMSO ensures complete solubilization. The final assay concentration of DMSO must be kept strictly below 1% v/v to prevent solvent-induced lipid bilayer disruption.

-

-

Viral Infection: Infect the designated efficacy wells with the cytopathic NADL strain of BVDV at a Multiplicity of Infection (MOI) of 0.01. Leave the cytotoxicity wells uninfected.

Phase 2: Dosing and Incubation

-

Serial Dilution: Apply diethyldiphenylsilane in a 3-fold serial dilution (ranging from 100 µM down to 0.1 µM) to both infected (efficacy) and uninfected (toxicity) wells.

-

Control Implementation (Critical Step):

-

Positive Control (Efficacy): Ribavirin (known anti-BVDV agent).

-

Negative Control (Vehicle): 1% DMSO in media.

-

-

Incubation: Incubate plates at 37°C with 5% CO2 for 72 hours.

Phase 3: Readout and Self-Validation

-

Viability Readout (MTS Assay): Add MTS tetrazolium reagent to the cytotoxicity wells.

-

Causality: The MTS assay directly measures mitochondrial metabolic rates, which correlates linearly with MDBK cell viability, preventing false positives from transient ATP spikes seen in luminescent assays.

-

-

Viral RNA Quantification: Extract RNA from the efficacy wells and perform RT-qPCR targeting the BVDV 5'-UTR region to determine the EC50.

-

System Validation Checkpoint: Calculate the Z'-factor using the Ribavirin positive control and the DMSO negative control.

-

Validation Rule: A Z'-factor > 0.5 mathematically validates the assay's dynamic range, confirming that the observed >100 µM CC50 and 6.2-8.4 µM EC50 values for diethyldiphenylsilane are statistically reliable and not artifacts of assay drift.

-

References

-

PubChem. "Benzene, 1,1'-(diethylsilylene)bis- | C16H20Si." National Institutes of Health (NIH). Available at:[Link]

-

Taylor & Francis. "Biobased Products for Viral Diseases." BVD – Knowledge and References. Available at: [Link]

-

ResearchGate. "ALPHA.-Glucosidase Inhibitors with a Phthalimide Skeleton. Structure-Activity Relationship Study." ResearchGate Publications. Available at: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Benzene, 1,1'-(diethylsilylene)bis- | C16H20Si | CID 87379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. guidechem.com [guidechem.com]

- 7. DIPHENYLMETHYLSILANE | 776-76-1 [chemicalbook.com]

Diethyldiphenylsilane (CAS 17964-10-2): From Historical Organosilicon Synthesis to Modern Pharmacological Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

Diethyldiphenylsilane (C16H20Si) is a tetravalent organosilicon compound that has transitioned from a foundational molecule in early silicon chemistry to a highly valued hydrophobic scaffold in modern drug discovery. By leveraging the principles of silicon bioisosterism—where carbon atoms are strategically replaced with silicon—medicinal chemists utilize the diethyldiphenylsilane core to enhance lipophilicity, alter molecular geometry, and improve target binding affinities. This whitepaper provides a comprehensive analysis of its historical discovery, physicochemical properties, validated synthesis protocols, and its emerging role in antiviral and endocrine pharmacology.

Historical Context and Discovery

The genesis of organosilicon chemistry experienced a paradigm shift in 1904 following the discovery that Grignard reagents could successfully react with silicon halides[1]. Prior to this, synthesizing stable carbon-silicon bonds was highly inefficient. The application of the Grignard methodology allowed pioneers like Frederic Kipping to systematically synthesize substituted silanes[2].

Diethyldiphenylsilane was synthesized during this era as researchers sought to understand the limits of steric hindrance around the silicon atom. Because silicon possesses a larger covalent radius (~1.11 Å) compared to carbon (~0.77 Å), it can accommodate bulky substituents like phenyl groups alongside flexible alkyl chains (ethyl groups) without suffering from the severe steric clashes that would destabilize a purely carbon-based analog[1].

Physicochemical Profiling & Silicon Bioisosterism

In drug development, replacing a central quaternary carbon with silicon (silicon switch) fundamentally alters the pharmacokinetic profile of a molecule. The Si-C bond is longer than the C-C bond (~1.87 Å vs. ~1.54 Å), which slightly expands the molecular volume and alters the tetrahedral angle. Furthermore, silicon's lower electronegativity compared to carbon increases the overall lipophilicity (LogP) of the scaffold, enhancing cell membrane permeability—a critical factor for intracellular targets[3].

Table 1: Physicochemical Properties of Diethyldiphenylsilane

| Property | Value |

| IUPAC Name | Diethyl(diphenyl)silane |

| CAS Registry Number | 17964-10-2[4] |

| Molecular Formula | C16H20Si[5] |

| Molecular Weight | 240.42 g/mol [5] |

| Boiling Point | ~144 °C (at reduced pressure)[4] |

| Refractive Index (nD) | 1.555 - 1.573[6] |

| Appearance | Colorless to light yellow clear liquid |

Chemical Synthesis: The Grignard Methodology

The synthesis of diethyldiphenylsilane relies on a sequential nucleophilic substitution utilizing a Grignard reagent. As a Senior Application Scientist, I emphasize that the causality behind the reaction conditions—specifically solvent choice and temperature gradients—is dictated by the steric bulk of the diphenylsilane core[2].

Step-by-Step Experimental Protocol

Reagents Required:

-

Dichlorodiphenylsilane (Ph2SiCl2) - Electrophilic core

-

Ethylmagnesium bromide (EtMgBr) (3.0 M in THF) - Nucleophile

-

Anhydrous Tetrahydrofuran (THF) - Solvent

-

Saturated Ammonium Chloride (NH4Cl) - Quenching agent

Methodology:

-

System Preparation: Purge a dry, three-neck round-bottom flask with Argon gas. Moisture must be strictly excluded to prevent the hydrolysis of dichlorodiphenylsilane into diphenylsilanediol and the premature quenching of the Grignard reagent.

-

Electrophile Solvation: Dissolve 1.0 equivalent of dichlorodiphenylsilane in anhydrous THF and cool the reaction vessel to 0 °C using an ice bath.

-

Nucleophilic Addition: Add 2.2 equivalents of EtMgBr dropwise via an addition funnel. Causality: The first ethyl group adds rapidly. However, the addition of the second ethyl group is sterically hindered by the newly added alkyl chain and the two existing phenyl rings.

-

Thermal Activation: Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours. Causality: THF is chosen over diethyl ether because its higher boiling point provides the necessary thermal energy to overcome the activation barrier for the second substitution.

-

Quenching: Cool the mixture to 0 °C and carefully quench with saturated aqueous NH4Cl. Causality: A mild acid is required; strong acids (like HCl) risk acid-catalyzed cleavage of the newly formed Si-C bonds.

-

Extraction & Validation: Extract the aqueous layer with Ethyl Acetate (EtOAc), dry over anhydrous MgSO4, and concentrate under reduced pressure. Validate the crude product via 1H-NMR (confirming the appearance of ethyl aliphatic protons at ~1.0 ppm) and GC-MS.

-

Purification: Purify via vacuum distillation to yield diethyldiphenylsilane as a clear liquid.

Figure 1: Step-by-step Grignard synthesis workflow for Diethyldiphenylsilane.

Applications in Modern Drug Development

The unique spatial arrangement of the diethyldiphenylsilane molecule makes it an ideal central pharmacophore for targeting deep, hydrophobic protein pockets.

Anti-BVDV Agents (HCV Surrogate Model)

Hepatitis C Virus (HCV) historically lacked robust in vitro cell culture models, leading researchers to utilize the Bovine Viral Diarrhea Virus (BVDV) as a surrogate for antiviral screening[7]. In a landmark 2009 study, Hosoda et al. discovered that diphenylmethane analogs modified into diethyldiphenylsilane derivatives acted as superior lead compounds against BVDV. The silicon substitution provided the exact steric bulk and lipophilicity required to allosterically inhibit the viral RNA-dependent RNA polymerase, halting viral replication-induced cell destruction[3].

Table 2: Antiviral Efficacy Profile (BVDV MDBK Cell Model)

| Compound Analog | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Target Mechanism |

| Diethyldiphenylsilane Analog 12 | 6.2 | >100 | >16.1 | BVDV Replication Inhibition |

| Diethyldiphenylsilane Analog 13 | 8.4 | >100 | >11.9 | BVDV Replication Inhibition |

Vitamin D Receptor (VDR) Agonists

Beyond virology, the diethyldiphenylsilane scaffold has revolutionized endocrine drug design. The Vitamin D Receptor (VDR) requires ligands with highly specific hydrophobic geometries to trigger transcriptional activation. A 2025 structural biology study (PDB: 9M1A) systematically designed diphenylsilane derivatives, identifying the diethyl-di-m-tolylsilane and diethyldiphenylsilane scaffolds as optimal hydrophobic cores[8]. X-ray diffraction (resolution: 1.78 Å) confirmed that the silicon-centered tetrahedral geometry perfectly anchors the ligand within the VDR's hydrophobic pocket, demonstrating a profound structure-activity relationship (SAR) dependent on the diethyl substitution[8].

Figure 2: Pharmacological applications of the diethyldiphenylsilane scaffold in drug discovery.

References

-

CIRS Group. FCMD Global Food Contact Materials Database: CAS#17964-10-2. Retrieved from: [Link]

-

Thilakarathne, N.M.H.N., et al. (2025). 9M1A: Vitamin D receptor complex with a diethyldiphenylsilane derivative. RCSB Protein Data Bank. Retrieved from: [Link]

-

Hosoda, S., et al. (2009). Discovery of diphenylmethane analogs as anti-bovine diarrhea viral agents. Bioorganic & Medicinal Chemistry Letters, 19(11), 3157-3161. Retrieved from: [Link]

-

Taylor & Francis. Biobased Products for Viral Diseases: BVDV Surrogate Models. Retrieved from: [Link]

-

ResearchGate. Molecular Modeling of Small Molecules as BVDV RNA-Dependent RNA Polymerase Allosteric Inhibitors. Retrieved from: [Link]

-

Scientific Spectator. An Introduction to the Chemistry of the Silicones: History and Grignard Synthesis. Retrieved from: [Link]

-

ResearchGate. 14. Silicones: Chemical composition and synthesis. Retrieved from: [Link]

Sources

- 1. scientificspectator.com [scientificspectator.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 二乙基二苯基硅烷 CAS#: 17964-10-2 [chemicalbook.com]

- 5. 二乙基二苯基硅烷 CAS#17964-10-2 | FCMD全球食品接触材料法规查询-化规通 [hgt.cirs-group.com]

- 6. DIPHENYLMETHYLSILANE | 776-76-1 [chemicalbook.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. rcsb.org [rcsb.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of Diethyldiphenylsilane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure and bonding of diethyldiphenylsilane (C₁₆H₂₀Si). Designed for professionals in research and development, this document delves into the nuanced structural characteristics and electronic properties that govern the reactivity and potential applications of this organosilane compound.

Introduction to Diethyldiphenylsilane

Diethyldiphenylsilane, with the chemical formula C₁₆H₂₀Si and CAS number 17964-10-2, is an organosilicon compound featuring a central silicon atom bonded to two ethyl groups and two phenyl groups.[1] Its molecular weight is 240.42 g/mol . This structure imparts a unique combination of steric bulk and electronic features, making it a subject of interest in various chemical applications. Understanding the precise arrangement of its atoms and the nature of its chemical bonds is paramount to harnessing its synthetic potential and predicting its behavior in complex chemical environments.

Table 1: Core Properties of Diethyldiphenylsilane

| Property | Value |

| Molecular Formula | C₁₆H₂₀Si |

| CAS Number | 17964-10-2 |

| Molecular Weight | 240.42 g/mol |

| SMILES | CC(c1ccccc1)c2ccccc2 |

| InChI Key | CTCMZLFWDKHYMJ-UHFFFAOYSA-N |

Molecular Structure and Geometry

Tetrahedral Geometry at the Silicon Center

The central silicon atom in diethyldiphenylsilane is sp³ hybridized, resulting in a tetrahedral geometry . This is a fundamental characteristic of many saturated silicon compounds. The four substituents—two ethyl groups and two phenyl groups—are arranged around the silicon atom at approximately the ideal tetrahedral angle of 109.5°.

A study on the gas-phase structure of the parent compound, diphenylsilane (Ph₂SiH₂), using rotational spectroscopy revealed a C-Si-C bond angle of 109.6(2)°.[2] This experimental value is very close to the ideal tetrahedral angle, indicating that the two phenyl groups do not cause significant steric hindrance to deviate from this geometry. It is reasonable to infer a similar C-Si-C bond angle for the phenyl groups in diethyldiphenylsilane. The Et-Si-Et and Ph-Si-Et bond angles are also expected to be in the tetrahedral range.

Bond Lengths

The lengths of the covalent bonds within the diethyldiphenylsilane molecule are key parameters that influence its stability and reactivity.

-

Silicon-Carbon (Si-C) Bonds:

-

Si-Phenyl (Si-Cₐᵣ): The bond between the silicon atom and the ipso-carbon of the phenyl ring is of particular interest. In diphenylsilane, the Si-C bond length was experimentally determined to be 1.855(9) Å.[2] Theoretical calculations on diphenylsilane and related molecules support this value.

-

Si-Ethyl (Si-Cₑₜ): The bond between the silicon atom and the methylene carbon of the ethyl group is expected to be slightly shorter than the Si-Cₐᵣ bond. This is due to the different hybridization of the carbon atoms (sp² for phenyl vs. sp³ for ethyl). In a related compound, dibenzyldimethylsilane, the Si-C(methyl) bond lengths were found to be in the range of 1.853(1) to 1.856(1) Å, while the Si-C(benzyl) bonds were slightly longer at 1.883(1) to 1.884(1) Å.

-

Table 2: Comparison of Si-C Bond Lengths in Related Organosilanes

| Compound | Bond Type | Bond Length (Å) | Method |

| Diphenylsilane | Si-C(phenyl) | 1.855(9) | Rotational Spectroscopy[2] |

| Dibenzyldimethylsilane | Si-C(methyl) | 1.853(1) - 1.856(1) | X-ray Crystallography |

| Dibenzyldimethylsilane | Si-C(benzyl) | 1.883(1) - 1.884(1) | X-ray Crystallography |

The slightly longer Si-C(benzyl) bond in dibenzyldimethylsilane compared to the Si-C(methyl) bond can be attributed to the greater steric bulk of the benzyl group. A similar, though likely less pronounced, effect might be observed in diethyldiphenylsilane when comparing the Si-phenyl and Si-ethyl bond lengths.

Conformational Analysis

The phenyl and ethyl groups in diethyldiphenylsilane are not static; they can rotate around the Si-C bonds. The preferred conformation will be the one that minimizes steric interactions between the bulky substituents. Computational studies on diphenylsilane have shown that the two phenyl rings adopt a conrotatory arrangement with C₂ symmetry.[2] This arrangement helps to alleviate steric strain between the ortho-hydrogens of the phenyl rings. A similar conformational preference is expected for the phenyl groups in diethyldiphenylsilane, with the ethyl groups also adopting staggered conformations to minimize steric hindrance.

Chemical Bonding

The nature of the chemical bonds in diethyldiphenylsilane dictates its electronic properties and reactivity. The key bonds to consider are the silicon-carbon single bonds.

The Silicon-Carbon (Si-C) Single Bond

The Si-C bond is a strong, covalent bond with a significant degree of polarity due to the difference in electronegativity between silicon (1.90) and carbon (2.55). This results in a partial positive charge on the silicon atom (δ+) and a partial negative charge on the carbon atom (δ-).

The Si-C bond is generally less reactive than the Si-H or Si-halogen bonds but can be cleaved under specific conditions. The strength of the Si-C bond is influenced by the substituents on both the silicon and carbon atoms.

Electronic Effects of Phenyl and Ethyl Groups

-

Phenyl Groups: The phenyl groups are capable of both inductive and resonance effects. Inductively, the sp² hybridized carbons of the phenyl ring are more electronegative than the sp³ hybridized silicon atom, leading to a withdrawal of electron density from the silicon. However, the silicon atom can also engage in σ-π conjugation with the phenyl ring's π-system. This involves the interaction of the Si-C σ-bonding orbitals with the π-orbitals of the aromatic ring.

-

Ethyl Groups: The ethyl groups are electron-donating through an inductive effect (hyperconjugation). This effect increases the electron density on the silicon atom, which can influence its reactivity towards electrophiles and nucleophiles.

The interplay of these electronic effects from the four organic substituents determines the overall electron density at the silicon center and influences the molecule's reactivity.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and understanding the bonding in diethyldiphenylsilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of diethyldiphenylsilane is expected to show distinct signals for the aromatic protons of the phenyl groups and the aliphatic protons of the ethyl groups.

-

Phenyl Protons: These will appear in the aromatic region (typically δ 7.0-8.0 ppm) as a complex multiplet.

-